molecular formula C21H31N3O3 B5155197 ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate

Cat. No. B5155197
M. Wt: 373.5 g/mol
InChI Key: CNBKDKUKJFIXRE-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate, also known as E-4018, is a chemical compound that has attracted considerable attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and a reduction in seizures and pain.
Biochemical and Physiological Effects:
ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. It has also been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. However, it also has some limitations, such as its low solubility and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate in combination with other drugs may also be explored as a potential treatment strategy.

Synthesis Methods

Ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate can be synthesized through a multistep process involving the reaction of piperazine with 3-methylbenzyl chloride, followed by the reaction of the resulting intermediate with ethyl carbazate. The final step involves the reaction of the intermediate with phosgene to yield ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neuropathic pain. It has been shown to exhibit anticonvulsant and analgesic effects in animal models, making it a promising candidate for further research.

properties

IUPAC Name

ethyl 4-[1-[(3-methylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-3-27-21(26)24-13-11-23(12-14-24)20(25)19-7-9-22(10-8-19)16-18-6-4-5-17(2)15-18/h4-6,15,19H,3,7-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBKDKUKJFIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[1-(3-methylbenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

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